molecular formula C12H23NO B1594153 Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- CAS No. 58256-43-2

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-

Cat. No.: B1594153
CAS No.: 58256-43-2
M. Wt: 197.32 g/mol
InChI Key: MIRJRWUZYBHBJV-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: is a complex organic compound belonging to the class of bicyclic alcohols. This compound features a bicyclic structure with a hydroxyl group (-OH) and a dimethylamino group (-N(CH₃)₂) attached to the carbon framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- typically involves multiple steps, starting with the base bicyclic structure, bicyclo[2.2.1]heptane . The process may include:

  • Functionalization: : Introduction of functional groups such as hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups.

  • Protection and Deprotection: : Protecting groups may be used to prevent unwanted reactions during intermediate steps.

  • Purification: : Final purification steps to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring cost-effective and efficient processes. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: : Reduction of functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of different functionalized derivatives.

Scientific Research Applications

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic properties and potential use in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the dimethylamino group can interact with various biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: is unique due to its bicyclic structure and functional groups. Similar compounds include:

  • Bicyclo[2.2.1]heptane: : A simpler bicyclic structure without functional groups.

  • Norbornane: : Another bicyclic compound with a similar ring structure.

  • DABCO (1,4-diazabicyclo[2.2.2]octane): : A bicyclic compound with nitrogen atoms in the ring.

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- .

Properties

IUPAC Name

1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRJRWUZYBHBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973812
Record name 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58256-43-2
Record name Bornan-2-exo-ol, 10-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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